molecular formula C11H12FN3 B10907373 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline CAS No. 937597-67-6

4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline

Cat. No. B10907373
CAS RN: 937597-67-6
M. Wt: 205.23 g/mol
InChI Key: YYMYUROTYQICPP-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorine atom on the aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions often include the use of aryl halides and various functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of imidazole derivatives, including 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the ethyl group and the fluorine atom on the imidazole and aniline rings, respectively, enhances its reactivity and potential for diverse applications .

properties

CAS RN

937597-67-6

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FN3/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12/h3-7H,2,13H2,1H3

InChI Key

YYMYUROTYQICPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=C(C=C(C=C2)N)F

Origin of Product

United States

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